PubChem HTS Selectivity Profile: Propanoate Inactive Across 11 Assays vs. Acetate Analog Active at GPCR Targets
In PubChem BioAssay screening data, the propanoate compound (CID 700020) is classified as 'Inactive' in all 11 high-throughput screening (HTS) assays for which data are available, including targets such as 14-3-3 protein interaction, Staphylococcus aureus DNA helicase, Bacillus anthracis CapD enzyme, vaccinia virus DNA synthesis, Vibrio cholerae replication, FBW7 E3 ligase, MITF, TEAD-YAP interaction, GPR151, and human cytomegalovirus nuclear egress [1]. By contrast, the acetate analog (CID 708260) is classified as 'Active' in S1P3 receptor agonist assays (AID 373 and AID 439) [2]. This differential HTS activity profile suggests that the single methylene extension from acetate to propanoate confers a measurably different target engagement landscape.
| Evidence Dimension | HTS bioassay activity outcome across PubChem screening panel |
|---|---|
| Target Compound Data | Inactive in 11/11 assays tested (AIDs: 422, 485395, 492967, 493162, 504770, 1259310, 1259374, 1259422, 1508602, 1918969) |
| Comparator Or Baseline | Acetate analog (CID 708260): Active in S1P3 agonist assays (AID 373, AID 439); Inactive in most other assays |
| Quantified Difference | Target compound shows 0/11 active outcomes vs. comparator showing 2 active outcomes in overlapping and distinct assay panels |
| Conditions | PubChem BioAssay HTS panel; various confirmatory and screening assays as deposited by multiple screening centers |
Why This Matters
A compound with a clean HTS inactivity profile is valuable as a negative control or scaffold for selectivity optimization, whereas the acetate analog's GPCR activity may introduce confounding signals in mechanistic studies.
- [1] PubChem BioAssay Summary for CID 700020. Assay outcomes: Inactive in AIDs 422, 485395, 492967, 493162, 504770, 1259310, 1259374, 1259422, 1508602, 1918969. National Center for Biotechnology Information. View Source
- [2] PubChem BioAssay Summary for CID 708260. Assay outcomes: Active in AID 373 (S1P3 Agonist Primary HTS) and AID 439 (S1P3 Agonist Dose-Response Potency). National Center for Biotechnology Information. View Source
